molecular formula C9H12N6O5 B1678695 4'-Azidocytidine CAS No. 478182-28-4

4'-Azidocytidine

Cat. No. B1678695
M. Wt: 284.23 g/mol
InChI Key: ODLGMSQBFONGNG-JVZYCSMKSA-N
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Description

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue that has both antiviral and anticancer activities . It was originally developed for HIV treatment and has shown promise in treating other diseases . It is a new experimental drug that has been shown to be active against viruses and retrotransposons with RNA-dependent polymerase enzymes, as well as against cancer cell lines and xenografts in animal models .


Synthesis Analysis

The synthesis of 4’-Azidocytidine involves the creation of several derivatives by varying the substituents at the ribose 2’ and 3’-positions . The most potent compound in this series is 4’-azidoarabinocytidine .


Chemical Reactions Analysis

4’-Azidocytidine is a nucleoside analogue, which means it can mimic natural nucleosides and undergo reactions accordingly . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction .

Safety And Hazards

4’-Azidocytidine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . It’s important to avoid the formation of dust and aerosols, and use non-sparking tools .

Future Directions

4’-Azidocytidine has entered clinical trials in China for evaluating its efficacy and safety, showing promise for treating novel coronavirus . It suggests that nucleoside-based antivirus agents could be repurposed for COVID-19 treatment . Further studies are needed for better understanding the molecular mechanisms of its anticancer activities to support its medical use in oncology .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGMSQBFONGNG-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332457
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azidocytidine

CAS RN

478182-28-4
Record name 4′-Azidocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478182-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-1479
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1479
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
DB Smith, G Kalayanov, C Sund… - Journal of medicinal …, 2009 - ACS Publications
… several monofluoro and difluoro derivatives of 4′-azidocytidine. The most potent compounds in … more than a 50-fold increase in antiviral potency as compared to 4′-azidocytidine (3). …
Number of citations: 99 pubs.acs.org
K Klumpp, V Lévêque, S Le Pogam, H Ma… - Journal of Biological …, 2006 - ASBMB
… optimization at Roche identified R1479 (4′-azidocytidine) as a specific inhibitor of … of 4′-azidocytidine as an antiviral agent in cell culture and the characterization of 4′-azidocytidine …
Number of citations: 250 www.jbc.org
DB Smith, G Kalayanov, C Sund… - Journal of Medicinal …, 2009 - ACS Publications
… 4′-Azidocytidine 3 (R1479) has been previously discovered as a potent and selective … biological evaluation of several derivatives of 4′-azidocytidine by varying the substituents at the …
Number of citations: 52 pubs.acs.org
AL Hotard, B He, ST Nichol, CF Spiropoulou, MK Lo - Antiviral research, 2017 - Elsevier
… To explore the possibility of developing small-molecule nucleoside inhibitors against henipaviruses, we evaluated the antiviral activity of 4′-azidocytidine (R1479), a drug previously …
Number of citations: 42 www.sciencedirect.com
N Kumar, V Delu, A Shukla, RK Singh… - Asian Pacific Journal …, 2023 - ncbi.nlm.nih.gov
Objectives: The present study aimed to provide an insight into the acute toxicity of a novel fluorinated nucleoside analogue (FNA), FNC (Azvudine or2’-deoxy-2’-β-fluoro-4’-azidocytidine)…
Number of citations: 5 www.ncbi.nlm.nih.gov
F Li, X Wu, X Hadig, S Huang, L Hong… - Drug Development …, 2010 - Taylor & Francis
Background: R1479, a 4′-azidocytidine nucleoside analog, was developed for the treatment of Hepatitis C virus infection. Balapiravir (R1626) is the tri-isobutyrate ester prodrug of …
Number of citations: 6 www.tandfonline.com
Y Liu, B Liu, Y Zhang, Y Peng, C Huang… - European Journal of …, 2017 - Elsevier
2′-Deoxy-2′-β-fluoro-4′-azidocytidine (FNC), a cytidine analog, has attracted great interest because of its potent activity against wild-type and multidrug-resistant HIV. The purpose …
Number of citations: 17 www.sciencedirect.com
L Sun, Y Peng, W Yu, Y Zhang, L Liang… - Journal of Medicinal …, 2020 - ACS Publications
In preclinical and phase I and II clinical studies, 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) displays a potent and long-lasting inhibition of HIV-1 infection. To investigate its …
Number of citations: 31 pubs.acs.org
C McGuigan, MR Kelleher, P Perrone… - Bioorganic & medicinal …, 2009 - Elsevier
We report the design, synthesis and evaluation of a family of ca 50 phosphoramidate ProTides of the potent anti-HCV compound 4′-azidocytidine (R1479), with variation on the ester, …
Number of citations: 63 www.sciencedirect.com
Y Peng, T Cheng, L Dong, Y Zhang, X Chen… - … of pharmaceutical and …, 2014 - Elsevier
… 2′-Deoxy-2′-β-fluoro-4′-azidocytidine (FNC) is a novel pyrimidine analog that inhibits … but also the replication of lamivudine-resistant HBV, 4′-azidocytidine or 2′-β-methylcytidine-…
Number of citations: 21 www.sciencedirect.com

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